8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of various substituents through reactions such as alkylation, hydroxylation, and imidazoline ring formation. Each step requires specific reagents and conditions, such as:
Alkylation: Using alkyl halides in the presence of a base.
Hydroxylation: Employing oxidizing agents like hydrogen peroxide or osmium tetroxide.
Imidazoline Ring Formation: Utilizing reagents like ethylenediamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of imidazoline rings to imidazolidine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the ethoxyphenyl or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imidazoline ring could produce an imidazolidine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Methoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- 8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
Uniqueness
8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure may offer distinct advantages in terms of stability, solubility, and interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-3-34-19-12-10-18(11-13-19)30-20(17-8-5-4-6-9-17)16-29-21-22(26-24(29)30)27(2)25(33)28(23(21)32)14-7-15-31/h4-6,8-13,16,31H,3,7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAPDWNMRPONOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.